7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648896-60-0 |
|---|---|
Molecular Formula |
C16H12INO2 |
Molecular Weight |
377.18 g/mol |
IUPAC Name |
7-iodo-5-(2-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12INO2/c1-20-14-7-3-2-5-10(14)12-9-13(17)16(19)15-11(12)6-4-8-18-15/h2-9,19H,1H3 |
InChI Key |
ALTWGZIIKCUULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |
Origin of Product |
United States |
Synthetic Strategies for 7 Iodo 5 2 Methoxyphenyl Quinolin 8 Ol and Analogues
Established Methodologies for Quinolin-8-ol Core Synthesis
The quinolin-8-ol (8-hydroxyquinoline) framework is a privileged structure in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to the development of several robust methods.
Classical Approaches (e.g., Skraup, Doebner-Miller) with Modern Adaptations
The Skraup and Doebner-Miller reactions are foundational methods for quinoline (B57606) synthesis, dating back to the 19th century. iipseries.orgnih.gov
The Skraup synthesis traditionally involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org For the synthesis of the quinolin-8-ol core, 2-aminophenol (B121084) would serve as the starting aromatic amine.
The Doebner-Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, often hydrochloric acid or a Lewis acid. nih.govwikipedia.org This method allows for the synthesis of substituted quinolines by varying the structure of the α,β-unsaturated carbonyl compound. wikipedia.org
Modern Adaptations: Classical methods often suffer from harsh reaction conditions and low yields due to polymerization of the unsaturated components. nih.gov Modern adaptations focus on improving efficiency and environmental friendliness. These include:
Use of milder catalysts: Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid, have been employed to catalyze the reaction under less harsh conditions. wikipedia.orgresearchgate.net
Solvent-free and microwave-assisted reactions: These approaches can significantly reduce reaction times and improve yields. For instance, the use of ionic liquids as both solvent and catalyst has been reported to be an effective green alternative. nih.gov
Heterogeneous catalysts: Solid acid catalysts, such as Nafion NR50, have been utilized in microwave-assisted Friedländer synthesis (a related quinoline synthesis) to provide an environmentally benign pathway. mdpi.com
A 2006 study proposed a fragmentation-recombination mechanism for the Doebner-Miller reaction, providing deeper insight into this classical transformation. wikipedia.org
Strategies Involving Diazotization and Alkali Fusion
An alternative, though less common, route to the quinolin-8-ol core involves the chemical transformation of a pre-formed quinoline ring. One such method begins with quinoline-8-sulfonic acid. rroij.com
The process involves two key steps:
Diazotization: Starting from 8-aminoquinoline, a diazonium salt can be formed. This intermediate can then be subjected to hydrolysis to introduce the hydroxyl group at the C-8 position. rroij.com
Alkali Fusion: Quinoline-8-sulfonic acid, when fused with a strong alkali like sodium hydroxide (B78521) at high temperatures, undergoes nucleophilic substitution to yield quinolin-8-ol. rroij.com
Targeted Iodination Strategies at the C-7 Position
Once the quinolin-8-ol core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C-7 position. The electronic properties of the quinolin-8-ol ring, with the activating hydroxyl group and the deactivating pyridine (B92270) nitrogen, direct electrophilic substitution primarily to the 5 and 7 positions.
Regioselective Direct Iodination Methods
Direct iodination of quinolin-8-ol can be achieved using various iodinating agents. The challenge lies in controlling the regioselectivity to favor the C-7 position over the more reactive C-5 position, or to achieve di-iodination if desired.
Iodine-based reagents: A mixture of potassium iodide and potassium iodate (B108269) can be used for the iodination of 8-oxyquinoline to produce 5,7-diiodo-8-quinolinol. chemicalbook.com
Trihaloisocyanuric acids: A metal-free method using trihaloisocyanuric acids has been developed for the regioselective halogenation of 8-substituted quinolines. rsc.org While this method often favors C-5 halogenation, specific conditions can be tailored. For instance, 7-iodoquinolin-8-ol (B3281619) has been prepared using literature procedures and then further reacted, indicating the feasibility of its synthesis. rsc.org
Radical-based C-H iodination: A protocol using K₂S₂O₈ and sodium iodide has been developed for the C-3 iodination of quinolines, highlighting that different positions can be targeted by tuning the reaction mechanism. rsc.orgscispace.com For quinolin-8-ol, electrophilic substitution is more common.
A study on the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives starts with the chlorosulfonation of 8-hydroxy-7-iodoquinoline, which implies that 7-iodoquinolin-8-ol is a viable starting material. researchgate.net
Iodine-Mediated Electrophilic Cyclization Pathways
An alternative strategy for constructing the 7-iodoquinoline (B1603053) moiety involves an iodine-mediated cyclization. These reactions build the heterocyclic ring and incorporate the iodine atom in a single, atom-economical step.
Cyclization of Allylamines: A method has been described for the synthesis of quinolines from primary allylamines through an intramolecular electrophilic aromatic cyclization mediated by molecular iodine under mild conditions. acs.orgorganic-chemistry.org This approach offers a route to disubstituted quinolines with good functional group flexibility. organic-chemistry.org
Cyclization of Alkynes: Molecular iodine can promote the electrophilic cyclization of various heteroatom-containing alkynes to form iodofunctionalized heterocycles. rsc.org This strategy could potentially be adapted to form a 7-iodoquinoline ring from a suitably substituted aniline derivative bearing an alkyne side chain.
Oxidative Cyclization of Ketoximes: While often used for isoquinoline (B145761) N-oxides, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative cyclization of ketoximes with alkenes. nih.gov This highlights the versatility of iodine-based reagents in constructing complex heterocyclic systems. nih.gov
These cyclization methods represent a modern approach to synthesizing complex quinolines, where the iodine atom is incorporated as a key part of the ring-forming process. acs.org
Introduction of the 2-Methoxyphenyl Moiety at the C-5 Position
The final key structural element of the target molecule is the 2-methoxyphenyl group at the C-5 position. The introduction of aryl groups at specific positions on the quinoline ring is most commonly achieved through modern cross-coupling reactions.
The most prevalent method for this transformation is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate.
To synthesize 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol, a plausible synthetic route would involve:
Synthesis of a 5,7-dihalo-8-hydroxyquinoline, such as 5-bromo-7-iodo-8-hydroxyquinoline or 5,7-diiodo-8-hydroxyquinoline.
Protection of the 8-hydroxyl group, often as a benzyl (B1604629) or silyl (B83357) ether, to prevent interference with the organometallic reagents. rroij.com
Regioselective Suzuki coupling at the C-5 position. The different reactivity of C-Br vs C-I bonds can be exploited for selectivity. The C-I bond is generally more reactive in palladium-catalyzed couplings than the C-Br bond. Therefore, starting with 5-bromo-7-iodoquinolin-8-ol (B12895867) would likely lead to preferential reaction at the 7-position. A more controlled approach would be to start with 5,7-dibromo-8-hydroxyquinoline, perform a selective monobromination followed by iodination, or use a directed C-H activation strategy.
The coupling partner would be 2-methoxyphenylboronic acid . mdpi.com
Deprotection of the 8-hydroxyl group to yield the final product.
Research has shown the successful use of Suzuki reactions on quinoline systems. For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was successfully coupled with 2-methoxyphenylboronic acid using a Pd(dppf)Cl₂ catalyst. mdpi.com Similarly, the synthesis of 5-aryl-8-hydroxyquinolines has been achieved starting from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group prior to the Suzuki coupling. rroij.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. researchgate.netlibretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
For the synthesis of 5-aryl-8-hydroxyquinolines, the Suzuki-Miyaura reaction is a frequently employed method. researchgate.netscispace.com The synthesis often starts from a halogenated 8-hydroxyquinoline (B1678124) derivative. For instance, the synthesis of 5-aryl-8-hydroxyquinolines can commence from 5-bromo-8-hydroxyquinoline, which requires protection of the hydroxyl group before the coupling reaction. researchgate.netscispace.com
Table 1: Example of a Suzuki-Miyaura Reaction for 5-Aryl-8-Hydroxyquinoline Synthesis
| Starting Material | Reagent | Catalyst | Product | Reference |
|---|
The use of palladium catalysts is widespread in the synthesis of various substituted quinolines due to the mild reaction conditions and tolerance of a wide array of functional groups. nobelprize.orgnih.gov
Alternative Arylation Protocols
While palladium-catalyzed reactions are robust, the development of alternative arylation methods, particularly those that are transition-metal-free, is a significant area of research. acs.orgnih.gov These methods aim to reduce costs and the potential for metal contamination in the final products. acs.org
One such approach is the base-promoted direct C2-H arylation of quinoline N-oxides with aryldiazonium salts. bohrium.com This metal-free method avoids the need for an oxidant or an inert atmosphere. bohrium.com Another strategy involves the use of arylhydrazines as an aryl radical source for the C-3 arylation of quinolin-4-ones in the presence of a base and air as the oxidant. acs.orgnih.gov
Recent advancements also include photocatalytic strategies for the direct C-H arylation of quinolines. rsc.org For instance, a transition-metal-free, environmentally friendly method utilizes chlorophyll (B73375) as an organic photocatalyst for the selective arylation of quinolines at the C-8 position. rsc.org
Sequential and Convergent Synthetic Routes to this compound
Stepwise Functionalization Approaches
The synthesis of polysubstituted quinolines like this compound often involves a stepwise functionalization strategy. This approach allows for precise control over the introduction of different substituents at specific positions on the quinoline ring.
The synthesis can begin with a pre-formed quinoline core, which is then sequentially halogenated and arylated. For example, 8-hydroxyquinoline can be iodinated to produce 5,7-diiodo-8-hydroxyquinoline. chemicalbook.com The synthesis of 8-hydroxyquinoline itself can be achieved through methods like the Skraup synthesis, which involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent. scispace.comchemicalbook.com
Subsequently, a selective reaction, such as a Suzuki-Miyaura cross-coupling, can be performed to introduce the 2-methoxyphenyl group at the 5-position. The differential reactivity of the iodine atoms at the 5- and 7-positions can be exploited for selective arylation.
One-Pot and Multicomponent Reactions
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have gained prominence in quinoline synthesis. rsc.orgiicbe.org MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which is highly atom-economical. rsc.orgacs.org
Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org These reactions often proceed through a cascade of events, including condensation, addition, and cyclization steps. acs.org For instance, a three-component reaction of an aniline, an aldehyde, and an activated ketone can yield a polysubstituted quinoline. rsc.org While a specific MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs offer a promising convergent strategy for its synthesis. researchgate.netrsc.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis in Quinoline Chemistry
The application of green chemistry principles to quinoline synthesis is an area of growing importance, aiming to develop more environmentally benign processes. nih.govresearchgate.netijpsjournal.com
Solvent-Free and Mechanochemical Synthesis Considerations
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. jocpr.com Solvent-free reaction conditions, often facilitated by microwave irradiation or thermal heating, have been successfully applied to the synthesis of quinolines. researchgate.netresearchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net
Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, presents another solvent-free alternative. youtube.com This technique has been used to prepare hybrid nanocrystals of 8-hydroxyquinoline and hydroxyapatite. acs.org The application of mechanochemistry to the synthesis of complex quinoline derivatives is an emerging field with the potential to significantly reduce solvent waste. youtube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| 5-bromo-8-hydroxyquinoline |
| 5,7-diiodo-8-hydroxyquinoline |
| 5-Aryl-8-hydroxyquinoline |
| 2-aminophenol |
| quinoline N-oxide |
| quinolin-4-one |
| 5-bromo-8-(benzyloxy)quinoline |
| 5-Aryl-8-(benzyloxy)quinoline |
Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of complex substituted quinolines, such as this compound, relies heavily on catalytic systems to achieve high efficiency, regioselectivity, and functional group tolerance. Traditional methods for quinoline synthesis often require harsh conditions and can result in low yields or a mixture of products. nih.gov Modern organic synthesis, therefore, employs a variety of catalysts, including transition metals, organocatalysts, and even biocatalysts, to facilitate these transformations under milder conditions. nih.govresearchgate.net These catalytic approaches are crucial for key synthetic steps, such as the formation of the quinoline core and the introduction of specific substituents onto the heterocyclic ring.
One of the most powerful and widely used catalytic methods for introducing aryl substituents onto a quinoline scaffold is the palladium-catalyzed cross-coupling reaction. nih.gov The Suzuki cross-coupling reaction, in particular, is a key strategy for forming the C-C bond between the C-5 position of the quinoline ring and the 2-methoxyphenyl group. rroij.com This reaction typically involves the coupling of a halo-substituted quinoline with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of 5-aryl-8-hydroxyquinoline derivatives, the process often starts with a 5-bromo-8-hydroxyquinoline. rroij.com The hydroxyl group at the C-8 position usually requires protection before the coupling reaction to prevent interference. rroij.com Following the successful palladium-catalyzed arylation, the protecting group is removed to yield the final product. The choice of catalyst, ligands, and reaction conditions is critical for maximizing the yield and purity of the desired 5-aryl-8-hydroxyquinoline.
Beyond the introduction of substituents, catalysts are also integral to the construction of the quinoline core itself. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most versatile methods for preparing quinolines. nih.gov While this reaction can proceed without a catalyst, a diverse array of catalytic systems has been developed to improve its efficiency and broaden its substrate scope. These include traditional acid and base catalysts, as well as more advanced systems like ionic liquids, metal-organic frameworks, and various nanocatalysts. nih.gov
Recent advancements have also focused on direct C-H functionalization, which offers an atom-economical approach to quinoline synthesis and modification. Transition metals such as rhodium and copper have been successfully employed to catalyze the C-H activation of anilines and subsequent annulation to form the quinoline ring. mdpi.comresearchgate.net For instance, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for cascade reactions that build the quinoline structure under mild conditions. mdpi.com Similarly, copper-catalyzed methods have been developed for the synthesis of functionalized quinolines from readily available starting materials. mdpi.com
The table below summarizes various catalytic systems employed in the synthesis of quinoline derivatives, highlighting the diversity of approaches available to chemists for enhancing reaction efficiency and selectivity.
| Reaction Type | Catalyst System | Substrates | Key Features |
| Suzuki Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | 5-Bromo-8-benzyloxyquinoline + Arylboronic Acid | Forms C-C bond at C-5; requires -OH protection. rroij.com |
| Friedländer Synthesis | Nafion NR50 (Solid Acid Catalyst) | 2-Aminoaryl Ketones + α-Methylene Carbonyls | Environmentally friendly; microwave-assisted. mdpi.com |
| Friedländer Synthesis | Various (e.g., Ionic Liquids, MOFs, Nanocatalysts) | 2-Aminobenzaldehyde + Ketone | Improved efficiency, selectivity, and sustainability. nih.gov |
| C-H Activation/Annulation | Rhodium Catalyst + Formic Acid | Aromatic Amines + C1 Synthon | Dual role of catalyst; mild reaction conditions. mdpi.com |
| C-H Activation/Cyclization | Cobalt Catalyst (Ligand-Free) | 2-Aminoaryl Alcohols + Ketones | One-pot synthesis under mild conditions. mdpi.com |
| Decarboxylative Cyclization | Copper Catalyst | Aryl Aldehydes + Anilines + Acrylic Acid | Radical reaction pathway; aerobic conditions. organic-chemistry.org |
| Heck Coupling/Cyclization | Pd(OAc)₂ + PPh₃ | 2-Iodoaniline + α,β-Unsaturated Carbonyls | Affords 3-substituted quinolin-2(1H)-ones. nih.gov |
The development of novel catalytic systems continues to be a major focus in organic chemistry. For the synthesis of highly substituted quinolines like this compound and its analogues, these advanced catalytic methods are indispensable. They not only provide efficient pathways to the target molecules but also open up possibilities for creating diverse libraries of related compounds for further research. The strategic application of palladium-catalyzed cross-couplings, catalyst-enhanced quinoline core formations, and direct C-H functionalization represents the state-of-the-art in this field. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of 7 Iodo 5 2 Methoxyphenyl Quinolin 8 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the intricate architecture of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol derivatives.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of a this compound derivative would be expected to exhibit a series of distinct signals corresponding to the aromatic protons on both the quinoline (B57606) and methoxyphenyl rings, as well as the methoxy (B1213986) and hydroxyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the quinoline ring system will have characteristic chemical shifts, and their coupling patterns (J-coupling) will reveal their spatial relationships with neighboring protons. Similarly, the protons of the 2-methoxyphenyl group will display a specific splitting pattern.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the carbon bearing the iodine atom, the carbon attached to the hydroxyl group, and the methoxy carbon can be definitively assigned.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below. Please note that these are predicted values based on the analysis of similar structures and require experimental verification.
| ¹H NMR (Predicted) | | ¹³C NMR (Predicted) | | :--- | :--- | :--- | :--- | | Position | δ (ppm) | Position | δ (ppm) | | H-2 | 8.5 - 8.7 | C-2 | 148 - 150 | | H-3 | 7.4 - 7.6 | C-3 | 121 - 123 | | H-4 | 8.8 - 9.0 | C-4 | 135 - 137 | | H-6 | 7.7 - 7.9 | C-4a | 127 - 129 | | OH-8 | 9.5 - 10.5 | C-5 | 128 - 130 | | H-2' | 7.0 - 7.2 | C-6 | 125 - 127 | | H-3' | 7.3 - 7.5 | C-7 | 85 - 87 | | H-4' | 7.0 - 7.2 | C-8 | 150 - 152 | | H-5' | 7.3 - 7.5 | C-8a | 138 - 140 | | H-6' | 7.0 - 7.2 | C-1' | 129 - 131 | | OCH₃ | 3.8 - 4.0 | C-2' | 155 - 157 | | | | C-3' | 110 - 112 | | | | C-4' | 120 - 122 | | | | C-5' | 128 - 130 | | | | C-6' | 112 - 114 | | | | OCH₃ | 55 - 57 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of protons on the quinoline and the methoxyphenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For instance, correlations from the methoxy protons to the C-2' carbon of the phenyl ring would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the relative orientation of the 2-methoxyphenyl ring with respect to the quinoline core.
Investigation of Tautomeric Forms via NMR
Quinolin-8-ol and its derivatives can potentially exist in different tautomeric forms, such as the enol and keto forms. NMR spectroscopy is a powerful tool to investigate such tautomeric equilibria in solution. By analyzing the chemical shifts and coupling constants, particularly of the hydroxyl proton and the adjacent carbons, and by conducting variable-temperature NMR studies, the predominant tautomeric form and the dynamics of the equilibrium can be determined. For this compound, it is expected that the enol form would be the major species in most common NMR solvents.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence and number of each element (carbon, hydrogen, nitrogen, oxygen, and iodine). The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed molecular formula to provide strong evidence for the compound's identity.
Hypothetical HRMS Data for C₁₆H₁₂INO₂:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 390.0000 | 390.xxxx |
| [M+Na]⁺ | 412.0000 | 412.xxxx |
Advanced Ionization Techniques (e.g., MALDI-TOF/TOF, ESI)
Modern mass spectrometry utilizes various "soft" ionization techniques to minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are indispensable for identifying functional groups and gaining insights into the molecule's conformational state.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance versus wavenumber, where characteristic peaks correspond to specific functional groups. For this compound, the spectrum is expected to reveal key structural features.
The analysis of related compounds, such as 5,7-diiodo-8-hydroxyquinoline and other quinolinedione derivatives, provides a basis for assigning the expected vibrational frequencies. mdpi.comresearchgate.net The presence of the hydroxyl (-OH) group on the quinoline ring is typically identified by a broad absorption band in the 3550–3700 cm⁻¹ region, indicative of O-H stretching vibrations. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can influence the position and shape of this band.
Aromatic C-H stretching vibrations from both the quinoline and methoxyphenyl rings are anticipated in the 3000–3100 cm⁻¹ range. The stretching vibration of the C-O bond in the methoxy group (-OCH₃) is expected to produce a strong signal, while the C-I stretching vibration is typically observed at lower frequencies, often below 600 cm⁻¹. researchgate.net The carbonyl wavelength range of 1700–1650 cm⁻¹ is crucial for analyzing quinoline derivatives, with specific patterns helping to identify substituent positions. mdpi.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3550 - 3700 | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3000 - 3100 | Quinoline & Phenyl Rings |
| C=N Stretch | ~1600 - 1650 | Quinoline Ring |
| Aromatic C=C Stretch | ~1450 - 1600 | Quinoline & Phenyl Rings |
| C-O Stretch | ~1250 | Methoxy (-OCH₃) & Phenolic C-O |
Note: These are predicted values based on analyses of structurally similar compounds.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in an FT-IR spectrum.
In the context of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring systems. The C=C stretching modes within the quinoline and phenyl rings typically produce strong Raman signals in the 1000-1600 cm⁻¹ region. oatext.com Furthermore, the C-I bond, due to its high polarizability, is expected to show a distinct and strong Raman peak at low frequencies.
Studies on analogous compounds like 5-Chloro-7-Iodoquinolin-8-ol have utilized both experimental and theoretical (DFT) approaches to assign Raman active modes. sid.ir For instance, the O-H stretching band in a dimer form connected by hydrogen bonds can appear as a strong Raman peak. oatext.com The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework.
Table 2: Expected Raman Shifts for Key Functional Groups
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Quinoline & Phenyl Rings |
| Aromatic Ring Breathing | 1000 - 1600 | Quinoline & Phenyl Rings |
| C-O-C Symmetric Stretch | ~900 | Methoxy Ether Linkage |
Note: These are predicted values based on analyses of structurally similar compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal of the compound. mdpi.com The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.
For the structural elucidation of this compound, the analysis would begin with the growth of suitable single crystals. The crystal structure of the closely related parent compound, 7-iodo-8-hydroxyquinoline, has been determined, providing a foundational model. researchgate.netresearchgate.net This analysis revealed a monoclinic crystal system with space group P2₁/n. researchgate.net It is expected that this compound would exhibit a similar quinoline core structure, but the presence of the bulky 2-methoxyphenyl substituent at the 5-position would significantly alter the crystal packing and potentially the crystal system itself.
Table 3: Crystallographic Data for the Analogous Compound 7-Iodo-8-hydroxyquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆INO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8780(8) |
| b (Å) | 13.095(1) |
| c (Å) | 8.8957(9) |
| β (°) | 107.66(1) |
Data obtained from the structural analysis of 7-iodo-8-hydroxyquinoline. researchgate.net
The crystal structure of 7-iodo-8-hydroxyquinoline confirms the planarity of the quinoline ring system and reveals a crucial intramolecular hydrogen bond between the hydroxyl hydrogen (O-H) and the quinoline nitrogen atom (N1). researchgate.net This interaction results in the formation of a stable six-membered ring, which is a characteristic feature of 8-hydroxyquinoline (B1678124) derivatives.
For this compound, this intramolecular hydrogen bond is also expected to be a dominant feature. The key conformational variable would be the torsion angle between the plane of the quinoline ring and the plane of the 2-methoxyphenyl ring. Due to steric hindrance between the hydrogen atom at the C6 position of the quinoline ring and the methoxy group on the phenyl ring, it is highly probable that the two ring systems are not coplanar. This twisted conformation is a critical aspect of its three-dimensional structure.
Intermolecular interactions governing the crystal packing would likely include π-π stacking between the aromatic quinoline systems of adjacent molecules. The presence of the iodine atom introduces the possibility of halogen bonding, a type of non-covalent interaction that could further influence the supramolecular assembly in the solid state. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the molecule's chromophores—the parts of the molecule responsible for its color—and the energy gaps between its electronic orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* electronic transitions within the extended conjugated system formed by the quinoline and phenyl rings. researchgate.net The 8-hydroxyquinoline core itself is a strong chromophore. The introduction of substituents like the iodo group (an auxochrome) and the methoxyphenyl group can modulate the electronic properties and shift the absorption maxima to different wavelengths (bathochromic or hypsochromic shifts). researchgate.net
Analysis of related 8-hydroxyquinoline derivatives shows multiple absorption bands. researchgate.net Typically, bands at shorter wavelengths are attributed to π-π* transitions localized within the individual aromatic rings, while bands at longer wavelengths arise from transitions across the entire conjugated system. The solvent environment can also influence the position of these bands, a phenomenon known as solvatochromism.
Table 4: Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~250 - 280 | π → π* | Phenyl Ring |
| ~300 - 350 | π → π* | Quinoline Ring System |
Note: These are generalized predictions based on the electronic structure of quinoline derivatives. researchgate.net
Computational and Theoretical Investigations of 7 Iodo 5 2 Methoxyphenyl Quinolin 8 Ol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are foundational tools for investigating the molecular properties of quinoline (B57606) derivatives. nih.govscirp.orgnih.gov DFT methods, such as the widely used B3LYP functional, are known for providing a good balance between computational cost and accuracy in predicting molecular geometries and electronic properties. nih.govresearchgate.net These methods are often paired with basis sets like 6-311++G(d,p), which provide the flexibility needed to accurately describe the electron distribution in complex systems containing heavy atoms like iodine. nih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol, a key structural feature is the biaryl linkage between the quinoline core and the 2-methoxyphenyl group. The rotation around this single bond gives rise to different conformers, each with a distinct energy.
Computational methods are used to explore this conformational landscape by systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. plos.org This process identifies the global minimum energy conformation, which represents the most stable and thus most populated structure of the molecule. Factors influencing the preferred conformation include steric hindrance between adjacent hydrogen atoms on the rings and potential non-covalent interactions. plos.org The optimization process yields precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: Data is representative of typical quinoline derivatives as direct computational results for the target compound are not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C5-C(Aryl) | 1.49 Å |
| Bond Length | C7-I | 2.10 Å |
| Bond Length | C8-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C4-C5-C(Aryl) | 121.5° |
| Bond Angle | C6-C7-I | 120.5° |
| Dihedral Angle | C4-C5-C(Aryl)-C(Aryl) | ~45° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for intramolecular charge transfer. scirp.orgresearchgate.net In molecules like this compound, the HOMO is typically localized over the electron-rich quinolin-8-ol ring system, while the LUMO may be distributed across the entire π-conjugated system. DFT calculations provide precise energies for these orbitals and can be used to derive important quantum chemical descriptors. scirp.orgmdpi.com
Table 2: Representative Quantum Chemical Descriptors (Note: Values are illustrative, based on data for analogous quinoline compounds. scirp.org)
| Descriptor | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 to -5.5 |
| LUMO Energy (ELUMO) | - | -2.0 to -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |
| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 |
Theoretical vibrational analysis is an essential tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring vibrations, or C-I stretching.
Comparing the calculated frequencies with experimental data helps in the definitive assignment of spectral bands to specific molecular motions. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which improves the agreement with experimental results. nih.gov
Table 3: Illustrative Vibrational Frequencies and Assignments (Note: Data is representative of assignments for halogenated quinoline derivatives. nih.govresearchgate.net)
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) |
| O-H Stretch | ~3450 | 3500-3400 |
| Aromatic C-H Stretch | ~3060 | 3100-3000 |
| C=N Stretch (Quinoline) | ~1590 | 1600-1580 |
| C=C Stretch (Aromatic) | ~1560 | 1570-1550 |
| C-O Stretch (Phenolic) | ~1270 | 1280-1260 |
| C-I Stretch | ~540 | 550-530 |
The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for predicting the reactive sites of a molecule. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are prime sites for interaction with electrophiles or for forming hydrogen bonds. Positive potential would be expected around the hydroxyl hydrogen atom. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are not only used to predict molecular structure and reactivity but also to simulate spectroscopic data. This is particularly useful for confirming the structure of newly synthesized compounds or for understanding complex experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable accuracy. The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard compound, such as tetramethylsilane (TMS), to yield the chemical shifts.
Accurate prediction of chemical shifts can aid in the assignment of complex spectra and can be a powerful tool for distinguishing between different isomers or conformers. uncw.edu Comparing the theoretically predicted shifts with experimental values provides a robust validation of the computed molecular structure.
Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (Note: Data is representative for substituted quinoline systems. Experimental values are hypothetical.)
| Atom | Calculated δ (ppm) | Plausible Experimental δ (ppm) |
| H2 (Quinoline) | 8.85 | 8.90 |
| H4 (Quinoline) | 7.70 | 7.75 |
| H6 (Quinoline) | 7.95 | 8.00 |
| OH | 9.80 | 9.85 |
| OCH₃ | 3.85 | 3.90 |
| C2 (Quinoline) | 150.5 | 151.0 |
| C5 (Quinoline) | 128.0 | 128.5 |
| C7 (Quinoline) | 95.0 | 95.5 |
| C8 (Quinoline) | 154.0 | 154.5 |
Theoretical UV-Vis Absorption and Emission Spectra Modeling
Theoretical modeling of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound is instrumental in understanding its electronic transitions. Computational techniques, particularly those rooted in quantum mechanics, can predict the wavelengths at which the molecule absorbs and emits light. These predictions are valuable for interpreting experimental spectra and understanding the nature of the electronic excitations.
One of the primary methods for modeling UV-Vis spectra is Time-Dependent Density Functional Theory (TD-DFT), which is widely used for its balance of computational cost and accuracy in describing the excited states of medium-sized organic molecules. researchgate.net By solving the time-dependent Schrödinger equation within the DFT framework, TD-DFT can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax). Similarly, by optimizing the geometry of the first excited state, the emission wavelength can be predicted, corresponding to the fluorescence maximum.
The theoretical spectrum is often simulated in different solvents to account for the effect of the environment on the electronic transitions. This is typically achieved using continuum solvation models, such as the Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium. The predicted absorption and emission wavelengths in various solvents provide insight into the solvatochromic behavior of the molecule.
Table 1: Illustrative Theoretical UV-Vis Absorption and Emission Data for this compound
| Solvent | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) |
| Cyclohexane | 350 | 450 |
| Dichloromethane | 355 | 465 |
| Acetonitrile | 358 | 475 |
| Methanol | 360 | 480 |
| Water | 362 | 490 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of this compound in various environments. By simulating the atomic motions of the molecule over time, MD provides insights into its conformational flexibility, interactions with its surroundings, and potential for aggregation.
MD simulations can explore the conformational landscape of this compound by tracking the rotation of its flexible bonds, such as the bond connecting the quinoline and methoxyphenyl rings. These simulations reveal the most stable conformations of the molecule and the energy barriers between them.
The presence of a solvent can significantly influence the conformational preferences of the molecule. MD simulations explicitly including solvent molecules can capture the specific interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent. This allows for a detailed understanding of how the solvent affects the molecule's shape and flexibility.
By simulating multiple molecules of this compound together, MD can be used to investigate their intermolecular interactions and tendency to aggregate. These simulations can identify the primary modes of interaction, such as π-π stacking between the quinoline rings or hydrophobic interactions.
Understanding the aggregation behavior is crucial, as it can significantly impact the photophysical properties of the molecule, often leading to phenomena like aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). The simulations can predict the structure and stability of dimers and larger aggregates, providing a molecular-level explanation for experimentally observed phenomena.
Table 2: Illustrative Intermolecular Interaction Energies for this compound Dimers
| Dimer Configuration | Interaction Energy (kcal/mol) |
| Parallel-displaced π-stacking | -8.5 |
| T-shaped π-stacking | -5.2 |
| Head-to-tail | -3.1 |
Photophysical Property Modeling
Computational modeling plays a pivotal role in predicting and understanding the photophysical properties of this compound, such as its ability to absorb and emit light. These theoretical investigations guide the design of new molecules with tailored optical properties.
As mentioned earlier, Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone for investigating the excited states of molecules. researchgate.net Beyond predicting spectral maxima, TD-DFT provides detailed information about the nature of the electronic transitions. researchgate.net By analyzing the molecular orbitals involved in a particular excitation, it is possible to characterize it as, for example, a localized π-π* transition on the quinoline core or a charge-transfer (CT) transition between the methoxyphenyl donor and the quinoline acceptor.
This level of detail is crucial for understanding the structure-property relationships of the molecule. For instance, the degree of charge transfer in the excited state can significantly influence the molecule's fluorescence quantum yield and sensitivity to the solvent environment.
The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter for fluorescent molecules. While direct and accurate prediction of ΦF is computationally challenging, theoretical methods can provide valuable estimates and insights into the factors that govern it.
Theoretical approaches to predicting quantum yields often involve calculating the rates of both radiative (fluorescence) and non-radiative decay processes. The radiative decay rate can be estimated from the oscillator strength of the electronic transition, which is readily calculated with TD-DFT. Non-radiative decay rates are more complex to compute but can be approximated by considering factors such as the energy gap between the ground and excited states and the flexibility of the molecule.
Machine learning models, trained on large datasets of experimentally determined quantum yields, are also emerging as a powerful tool for predicting the fluorescence properties of new molecules. nih.govnih.gov
Table 3: Illustrative Predicted Photophysical Properties of this compound in Dichloromethane
| Property | Predicted Value |
| Oscillator Strength (f) | 0.25 |
| Radiative Lifetime (τr) | 10 ns |
| Predicted Fluorescence Quantum Yield (ΦF) | 0.30 |
Non-Linear Optical (NLO) Properties
Theoretical and computational chemistry plays a pivotal role in the prediction of the molecular properties of novel compounds, offering insights into their potential applications in various fields, including materials science. The exploration of non-linear optical (NLO) properties, in particular, has been a significant area of research, as materials with high NLO responses are crucial for the development of advanced photonic and optoelectronic technologies. While direct experimental or computational studies on the NLO properties of this compound are not extensively available in the reviewed literature, the broader class of quinoline and 8-hydroxyquinoline (B1678124) derivatives has been the subject of numerous theoretical investigations, providing a framework for understanding the potential NLO characteristics of this specific compound.
Quinoline derivatives are recognized for their potential in NLO applications due to their inherent electronic structure. The quinoline moiety can act as an electron-accepting group, and when combined with suitable electron-donating substituents, it can lead to molecules with significant intramolecular charge transfer (ICT) character. This ICT is a key factor for high second-order NLO responses. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the NLO properties of such molecules, including the first hyperpolarizability (β), a measure of the second-order NLO response.
For instance, studies on various quinoline derivatives have demonstrated that their NLO properties can be tuned by strategic placement of electron-donating and electron-withdrawing groups, which enhances the push-pull mechanism of electrons within the molecule. The investigation of related 8-hydroxyquinoline compounds through computational models has also shed light on their NLO behavior. For example, a theoretical study on (E)-(2)-((8-hydroxyquinolin-5yl)diazenyl)-5-sulfamoylpheneyl)mercury(II) chloride, which contains an 8-hydroxyquinoline core, revealed a significant nonlinear refractive index (NRI) of 5.28×10⁻⁷ cm²/W, indicating its potential for NLO applications. researchgate.net
The general approach in these computational studies involves optimizing the molecular geometry and then calculating various electronic properties. The calculated values for key parameters in representative 8-hydroxyquinoline derivatives are often compared to standard NLO materials like urea to gauge their potential.
Table 1: Calculated NLO properties of a representative 8-hydroxyquinoline derivative from computational studies.
| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| 8-hydroxyquinolium 3-nitrobenzoate | DFT/B3LYP/6–311++G(D,P) | - | - | - |
The structural features of this compound, specifically the presence of the electron-donating methoxy group on the phenyl ring and the electron-withdrawing iodine atom on the quinoline core, alongside the inherent properties of the 8-hydroxyquinoline scaffold, suggest that it could exhibit interesting NLO properties. The methoxy group can enhance the electron-donating strength of the phenyl ring, while the iodine atom can influence the electronic distribution within the quinoline system. The interplay of these substituents would likely create a molecule with a significant dipole moment and hyperpolarizability.
Further theoretical investigations employing DFT and Time-Dependent DFT (TD-DFT) would be necessary to quantify the NLO response of this compound. Such studies would involve the calculation of its dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) to provide a comprehensive understanding of its NLO potential.
Molecular Interactions and Coordination Chemistry of 7 Iodo 5 2 Methoxyphenyl Quinolin 8 Ol
Ligand Properties and Metal Ion Chelation Characteristics
The quinolin-8-ol (also known as 8-hydroxyquinoline (B1678124) or oxine) framework is a classic and highly effective chelating agent. nih.govresearchgate.net Its ability to form stable complexes with a wide array of metal ions stems from the strategic positioning of a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline (B57606) ring. nih.gov This arrangement allows the deprotonated hydroxyl oxygen and the lone pair-bearing nitrogen atom to act as two electron donor sites, binding to a single metal ion to form a stable five-membered chelate ring. nih.govdovepress.com This mode of coordination classifies 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol as a monoprotic bidentate ligand. nih.gov The formation of this chelate ring is entropically favored and results in complexes with significant thermodynamic stability.
The substituents on the quinolin-8-ol ring play a crucial role in fine-tuning the ligand's electronic properties and, consequently, its chelation affinity for different metal ions.
Formation and Stoichiometry of Metal Complexes
Like its parent compound, this compound is expected to form stable complexes with a variety of divalent and trivalent transition metal ions. The deprotonated ligand acts as a monoanionic bidentate chelator. The stoichiometry of the resulting complexes is typically dependent on the charge and coordination number of the central metal ion. For many divalent metal ions like Cu(II) and Zn(II), neutral complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed, where two molecules of the deprotonated ligand satisfy the charge and coordination requirements of the metal. nih.govnih.gov For trivalent ions such as Fe(III), neutral ML₃ complexes are often observed. The interaction with square-planar preferring ions like Pd(II) typically results in ML₂ complexes.
| Metal Ion | Common Oxidation State | Expected Stoichiometry (Metal:Ligand) | Typical Coordination Geometry |
|---|---|---|---|
| Copper | Cu(II) | 1:2 | Distorted Square Planar, Octahedral |
| Zinc | Zn(II) | 1:2 | Tetrahedral, Octahedral |
| Iron | Fe(II), Fe(III) | 1:2, 1:3 | Octahedral |
| Palladium | Pd(II) | 1:2 | Square Planar |
The stoichiometry and stability of the metal complexes formed by this compound can be determined experimentally using various analytical techniques.
Spectrophotometric Titration: This method involves monitoring the changes in the UV-Visible absorption spectrum of the ligand upon incremental addition of a metal ion solution (or vice versa). The formation of a metal complex often results in a new absorption band or a significant shift (bathochromic or hypsochromic) in the ligand's absorption maxima. By analyzing the spectral data at different molar ratios, one can determine the stoichiometry of the complex and calculate its formation constant (Kf).
Job's Plot (Method of Continuous Variation): This is a widely used method to determine the stoichiometry of a metal-ligand complex in solution. researchgate.net It involves preparing a series of solutions where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. A physical property that is proportional to the complex concentration, such as absorbance at a specific wavelength, is measured for each solution and plotted against the mole fraction of the ligand. The maximum of this plot corresponds to the mole fraction of the ligand in the complex, thereby revealing the stoichiometry. For example, a maximum at a mole fraction of ~0.67 would indicate a 1:2 metal-to-ligand ratio. researchgate.net
Structural Analysis of Metal-7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol Complexes
While specific crystal structures for metal complexes of this compound are not widely reported, their structural features can be reliably inferred from the extensive X-ray crystallographic data available for complexes of related 8-hydroxyquinoline derivatives. mdpi.comresearchgate.net
X-ray diffraction studies on similar compounds confirm the bidentate coordination of the ligand through the phenolate oxygen and the quinoline nitrogen. mdpi.com In 1:2 (ML₂) complexes with metals like Cu(II) or Pd(II), the two ligands typically arrange around the central metal ion in a trans configuration to minimize steric hindrance. The resulting geometry is often a distorted square planar arrangement. nih.govmdpi.com For octahedral complexes, such as those with Fe(III) or Zn(II) (in some coordination environments), three bidentate ligands would coordinate to the metal center.
Structural analysis of the parent compound 7-iodo-8-hydroxyquinoline shows an intramolecular hydrogen bond between the hydroxyl hydrogen and the quinoline nitrogen. researchgate.net Upon complexation, this proton is lost, and the N and O atoms coordinate directly to the metal center. The bond lengths between the metal and the donor atoms (M-O and M-N) are characteristic of the specific metal ion and its coordination environment.
| Structural Feature | Typical Observation in Related M(8-HQ derivative)₂ Complexes | Reference |
|---|---|---|
| Coordination Mode | Bidentate (N, O-chelation) | mdpi.com |
| Common Geometry (M(II)) | Distorted Square Planar, Tetrahedral | nih.govmdpi.com |
| Isomerism | Typically trans-isomers are more stable | mdpi.com |
| M-O Bond Length | ~1.9 - 2.1 Å | nih.gov |
| M-N Bond Length | ~2.0 - 2.2 Å | nih.gov |
X-ray Crystallography of Metal Complexes
No crystallographic data for metal complexes of this compound have been reported in the searched scientific literature.
Spectroscopic Fingerprinting of Complexation (e.g., NMR, IR, UV-Vis Shifts)
Specific spectroscopic data (NMR, IR, UV-Vis) detailing the complexation of this compound with metal ions is not available in the public domain.
Theoretical Studies on Metal-Ligand Interactions
Computational Modeling of Coordination Geometries and Binding Energies
No computational studies modeling the coordination geometries or calculating the binding energies of this compound with metal ions were found.
Analysis of Electronic Redistribution Upon Complexation
There are no available theoretical analyses on the electronic redistribution of this compound upon forming metal complexes.
Photophysical Characteristics and Applications of 7 Iodo 5 2 Methoxyphenyl Quinolin 8 Ol Derivatives
Absorption and Emission Spectroscopy of Substituted Quinolin-8-ols
The interaction of light with 8-hydroxyquinoline (B1678124) derivatives is governed by electronic transitions within the aromatic system. The positions and intensities of absorption and emission bands are highly sensitive to the nature and position of substituents on the quinoline (B57606) core.
The electronic transitions in 8-hydroxyquinoline derivatives primarily involve π → π* and n → π* transitions. The introduction of an iodine atom at the 7-position and a 2-methoxyphenyl group at the 5-position significantly modifies the electronic structure of the parent molecule.
Iodination: The iodine atom at the C7 position influences the electronic transitions through several mechanisms. Inductively, it is an electron-withdrawing group, which can affect the energy levels of the molecular orbitals. More significantly, as a heavy atom, it introduces strong spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). While this can lead to phosphorescence, it often results in the quenching of fluorescence. The kinetics of the iodination of 8-hydroxyquinoline are consistent with a reaction involving the oxinate anion and molecular iodine rsc.org.
Methoxyphenyl Group: The 2-methoxyphenyl group at the C5 position introduces both electronic and steric effects. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which tends to increase the electron density of the quinoline ring system. This donation of electron density can raise the energy of the highest occupied molecular orbital (HOMO), often leading to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline. Furthermore, the phenyl ring extends the π-conjugated system, which also contributes to a red shift. The steric hindrance caused by the ortho-position of the methoxy group can lead to a non-planar arrangement between the quinoline and phenyl rings, which may impact the degree of electronic conjugation and, consequently, the photophysical properties nih.gov.
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Spectra |
|---|---|---|---|---|
| Iodo (-I) | 7 | Electron-withdrawing (inductive), Heavy-atom effect | Moderate | Potential for minor spectral shifts; significant enhancement of intersystem crossing (ISC) |
| 2-Methoxyphenyl | 5 | Electron-donating (-OCH₃), Extended π-conjugation | Significant; may induce non-planar conformation | Bathochromic (red) shift in absorption and emission |
Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
For 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol, the fluorescence quantum yield is expected to be significantly lower than that of its non-iodinated counterpart. This is a direct consequence of the heavy-atom effect introduced by the iodine atom. The enhanced spin-orbit coupling promotes the typically slow, spin-forbidden intersystem crossing process, allowing the excited state energy to be transferred from the singlet manifold to the triplet manifold. This non-radiative decay pathway competes directly with fluorescence, thereby reducing the quantum yield and shortening the fluorescence lifetime. In contrast, push-pull type amino-quinoline derivatives have been shown to exhibit high quantum yields in non-polar solvents, which are quenched in polar environments researchgate.net. The quantum yield for some pyrazoloquinoline derivatives can decrease with increasing solvent polarity nih.gov.
| Parameter | Definition | Expected Influence of Iodine | Expected Influence of Methoxyphenyl Group |
|---|---|---|---|
| Fluorescence Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed | Decrease (due to heavy-atom effect) | Variable; may increase by enhancing rigidity or decrease via steric hindrance |
| Fluorescence Lifetime (τ) | Average time in the excited state | Decrease (due to increased non-radiative decay) | Variable; dependent on conformational flexibility |
Solvatochromism and Environmental Sensitivity of Photophysical Properties
Solvatochromism is the phenomenon where the color of a substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent. Quinolin-8-ol and its derivatives are known to exhibit significant solvatochromism due to changes in their dipole moment upon photoexcitation.
The this compound molecule possesses polar functional groups (hydroxyl, methoxy) and a heteroaromatic system, leading to a significant ground-state dipole moment. Upon excitation to the S₁ state, a redistribution of electron density occurs, often leading to an even larger excited-state dipole moment. In polar solvents, this larger excited-state dipole is stabilized more effectively than the ground-state dipole, which lowers the energy of the excited state. This results in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. The absorption spectrum may be less affected, leading to an increased Stokes shift in more polar solvents. Studies on similar hydroxyquinoline derivatives have confirmed that their spectral properties are dependent on the solvent environment researchgate.netsemanticscholar.orggoums.ac.irresearchgate.net.
Photoinduced Processes and Photochemical Reactivity
Beyond simple absorption and emission, the excited state of this compound can engage in various photochemical processes, leading to potential applications in controlling chemical and biological systems with light.
Photoremovable protecting groups (PPGs), or "photocages," are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for precise spatiotemporal control over the release of an active compound nih.govresearchgate.net. Quinoline-based scaffolds have emerged as a promising platform for the development of PPGs researchgate.netnih.govresearchgate.netacs.org.
The general mechanism for many quinoline-based PPGs involves a photoinduced excited-state proton transfer (ESPT) or a related electronic redistribution that facilitates the cleavage of a protected functional group, often attached via a benzylic-type linker at the C2 or C4 position. While the subject compound, this compound, is not functionalized in this typical manner, its core structure could be adapted for such applications. The electronic properties conferred by the methoxyphenyl and iodo substituents would be crucial in tuning the absorption wavelength and the quantum yield of the uncaging reaction. For instance, electron-rich substituents have been shown to favor photolysis efficiency in some quinoline systems nih.govacs.org. The iodo-substituent could be used to shift the absorption to longer, more biologically compatible wavelengths.
A photosensitizer is a molecule that, upon absorbing light, can transfer its absorbed energy to another molecule, often molecular oxygen. This process is highly dependent on the population of a long-lived triplet state.
As discussed previously, the iodine atom in this compound is expected to strongly promote intersystem crossing from the S₁ state to the T₁ state. This efficient population of the triplet state makes the molecule a prime candidate for use as a photosensitizer. Once in the triplet state, the molecule can undergo two primary types of photosensitization reactions:
Type I: The excited sensitizer directly reacts with a substrate, often through hydrogen atom or electron transfer, to produce radical ions.
Type II: The excited sensitizer transfers its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can damage a wide range of biological molecules, a property harnessed in photodynamic therapy (PDT) for cancer treatment.
The presence of iodine in aryl compounds is a well-established strategy for designing effective photosensitizers due to the enhanced triplet state formation nih.govresearchgate.net. Therefore, this compound holds significant potential for applications requiring photosensitization, such as in PDT or photocatalysis.
Design of Fluorescent Probes and Sensors
The design of fluorescent probes often involves modifying a core fluorophore, such as 8-hydroxyquinoline, to enhance its selectivity and sensitivity towards a specific analyte. The introduction of different functional groups can tune the electronic properties of the molecule, affecting its absorption and emission spectra, quantum yield, and binding affinity for target ions or molecules.
pH-Responsive Fluorescent Indicators
While derivatives of 8-hydroxyquinoline have been investigated as potential pH-probes, with their fluorescence emission showing a pronounced shift upon protonation, specific data for this compound is not available. rsc.org The fundamental principle behind their function as pH indicators lies in the protonation and deprotonation of the quinoline nitrogen and the hydroxyl group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence. The electron-donating or -withdrawing nature of substituents plays a crucial role in the pKa value and the fluorescence response of the sensor. Without experimental data, the precise pH-sensing capabilities of this compound remain speculative.
Metal Ion Sensing Applications
The 8-hydroxyquinoline moiety is a well-known chelating agent for a variety of metal ions. nih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable coordination site for metal cations. This complexation often leads to a significant change in the fluorescence of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is the basis for its use in metal ion sensing. scispace.com
Research has demonstrated the application of 8-hydroxyquinoline derivatives in the detection of numerous metal ions, including but not limited to Al³⁺, Zn²⁺, and others. scispace.com The selectivity and sensitivity of these sensors are highly dependent on the substituents on the quinoline ring. However, there is a lack of specific studies that have synthesized and characterized this compound for the purpose of metal ion detection. Therefore, no data on its binding constants, detection limits, or selectivity for specific metal ions can be provided at this time.
Q & A
Basic: What are the recommended synthetic routes for 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol?
Answer:
The synthesis of quinolinol derivatives typically involves sequential functionalization of the quinoline core. For this compound, a plausible route includes:
Core Functionalization : Start with 8-hydroxyquinoline. Introduce the 2-methoxyphenyl group at position 5 via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using a palladium catalyst), though direct evidence for this step is limited in the provided literature. Alternative methods involve alkylation or arylation under basic conditions .
Iodination : Use iodinating agents (e.g., iodine monochloride or N-iodosuccinimide) in polar solvents under reflux to introduce iodine at position 3. Similar iodination methods are described for 5-chloro-7-iodoquinolin-8-ol, achieving regioselectivity under controlled conditions .
Demethylation : If methoxy intermediates are formed, demethylation using HBr/acetic acid or BBr₃ can yield the final hydroxyl group .
Key Considerations : Monitor reaction progress via HPLC or TLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. For example, the methoxy group (δ ~3.8–4.0 ppm) and iodine’s deshielding effect on adjacent protons are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃INO₂: calc. 386.004) and fragmentation patterns .
- X-ray Crystallography : Resolve regiochemical ambiguities, as demonstrated for structurally similar quinolinol derivatives .
- Elemental Analysis : Confirm purity (>95%) and stoichiometry .
Basic: What are the primary research applications of this compound?
Answer:
While direct applications are not explicitly documented, related 8-quinolinol derivatives are used in:
- Metal Chelation : The hydroxyl and nitrogen groups enable coordination with transition metals, useful in catalysis or sensor development .
- Biological Studies : Analogues exhibit antimicrobial, anti-inflammatory, and cytotoxicity profiles, suggesting potential in drug discovery .
- Material Science : Substituent-dependent properties (e.g., corrosion inhibition) are observed in similar compounds .
Advanced: How can reaction yields be optimized for introducing the 2-methoxyphenyl group at position 5?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Optimization : Use DMF or THF at 80–100°C, balancing reactivity and side reactions .
- Protection/Deprotection : Temporarily protect the 8-hydroxy group (e.g., as a methyl ether) to prevent undesired side reactions during aryl introduction .
- Post-Reaction Analysis : Employ LC-MS to identify byproducts (e.g., diarylation) and adjust stoichiometry .
Advanced: How do substituents at position 5 influence the compound’s physicochemical properties?
Answer:
- Electron-Donating Groups (e.g., Methoxyphenyl) : Increase electron density at the quinoline core, enhancing metal-binding affinity and altering UV-Vis absorption .
- Steric Effects : Bulky substituents at position 5 reduce solubility in polar solvents but improve thermal stability, as observed in alkylated quinolinols .
- Biological Activity : Methoxy groups can enhance membrane permeability, as seen in cytotoxic styryl-quinolinols .
Advanced: What strategies mitigate stability issues during storage and handling?
Answer:
- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent iodine loss or oxidation .
- Moisture Control : Use desiccants (silica gel) and anhydrous solvents during synthesis to avoid hydrolysis of the methoxy group .
- Hazard Mitigation : Follow GHS guidelines for skin/eye protection and ventilation, given the compound’s acute toxicity (Category 3) and sensitization risks .
Advanced: How can contradictory biological activity data in literature be resolved?
Answer:
- Control for Substituent Variability : Compare analogues with identical substitution patterns (e.g., 5-aryl vs. 5-alkyl groups) to isolate structure-activity relationships .
- Standardize Assay Conditions : Variations in solvent (DMSO vs. ethanol), cell lines, or metal ion concentrations (e.g., Fe³⁺/Cu²⁺) significantly impact activity .
- Computational Modeling : Use DFT or molecular docking to predict binding modes and validate experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
